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Executive Summary
Drinabant (also known as AVE1625) is a selective antagonist of the cannabinoid receptor 1

(CB1), a key component of the endocannabinoid system which plays a significant role in

regulating energy homeostasis. Preclinical investigations have explored the potential of

Drinabant as a therapeutic agent for obesity, demonstrating its effects on food intake, body

weight, and various metabolic parameters. This document provides an in-depth technical guide

to the core preclinical findings on Drinabant for obesity, with a focus on quantitative data,

experimental methodologies, and relevant biological pathways. Development of Drinabant for

obesity was discontinued, likely due to the adverse psychiatric side effects observed with other

CB1 receptor antagonists such as Rimonabant.[1]

Mechanism of Action: CB1 Receptor Antagonism
Drinabant exerts its pharmacological effects by selectively blocking the CB1 receptor. The CB1

receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central

nervous system, particularly in areas involved in appetite control, as well as in peripheral

tissues such as adipose tissue, liver, and skeletal muscle.[2] Endocannabinoids, the

endogenous ligands for CB1 receptors, are known to stimulate appetite and promote energy

storage. By antagonizing the CB1 receptor, Drinabant is designed to reduce food intake and

increase energy expenditure, thereby leading to weight loss.
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Signaling Pathway of CB1 Receptor and its Antagonism
by Drinabant
The activation of the CB1 receptor by an agonist (e.g., an endocannabinoid) initiates a cascade

of intracellular signaling events. This process is inhibited by an antagonist like Drinabant.
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CB1 Receptor Signaling Pathway and Drinabant's Point of Intervention.

Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies

investigating the effects of Drinabant on obesity-related parameters.

Table 1: In Vitro Receptor Binding and Activity
Parameter Species Receptor Value Reference

IC50 (Agonist-

stimulated

Calcium Signal)

Human CB1 25 nM

IC50 (Agonist-

stimulated

Calcium Signal)

Rat CB1 10 nM

Activity Human CB2 Ineffective
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Table 2: Effects of Drinabant on Body Weight and Food
Intake in Animal Models

Animal
Model

Treatmen
t

Dose Duration
Change
in Body
Weight

Change
in Food
Intake

Referenc
e

Wistar

Rats

Drinabant

(AVE1625)

30 mg/kg

(single oral

dose)

10-12

hours

Not

specified

Pronounce

d reduction

Female

Hanover

Wistar

Rats

Drinabant

(AVE1625)

10 mg/kg

(oral, daily)
12 days

Marked

reduction

in the first

3 days,

maintained

lower body

weight

Not

specified

Rats

Olanzapine

+

Drinabant

(AVE1625)

10 mg/kg

(oral, daily)

Not

specified

Attenuated

olanzapine

-induced

weight gain

Diminished

olanzapine

-enhanced

food intake

Table 3: Metabolic Effects of Drinabant in Wistar Rats
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Parameter Treatment Dose Observation Reference

Basal Lipolysis
Drinabant

(AVE1625)

Dose-dependent

(single dose)
Slight increase

Liver Glycogen

Content

Drinabant

(AVE1625)

Dose-dependent

(single dose)

Reduced to

~60% of control

after 6 hours

Total Energy

Expenditure

Drinabant

(AVE1625)
Not specified

Immediate

increase

Fat Oxidation
Drinabant

(AVE1625)
Not specified

Long-lasting

increase

Glucose

Oxidation

Drinabant

(AVE1625)
Not specified

Transient

increase

Experimental Protocols
This section outlines the methodologies employed in key preclinical studies of Drinabant for

obesity.

Study 1: Investigation of Primary Metabolic Effects in
Wistar Rats

Objective: To determine if Drinabant (AVE1625) has primary effects on metabolic

parameters and metabolic rate, independent of its effects on caloric intake.

Animal Model: Fed Wistar rats.

Drug Administration: Single oral gavage of Drinabant.

Key Measurements:

Basal Lipolysis: Assessed by measuring free fatty acids and glycerol levels in blood.

Liver Glycogen Content: Measured 6 hours after a single administration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://www.benchchem.com/product/b1670946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Energy Metabolism: Determined using indirect calorimetry to measure total energy

expenditure, fat oxidation, and glucose oxidation.

Rationale: This protocol was designed to dissect the direct metabolic consequences of CB1

receptor antagonism from the secondary effects of reduced food intake.

Study 2: Prevention of Antipsychotic-Induced Weight
Gain

Objective: To evaluate the efficacy of Drinabant (AVE1625) in preventing weight gain

induced by the antipsychotic drug olanzapine.

Animal Model: Rats.

Drug Administration: Co-administration of olanzapine and Drinabant (10 mg/kg, oral, once

daily).

Key Measurements:

Body Weight: Monitored throughout the study period.

Food Intake: Measured daily.

Energy Expenditure and Motility: Assessed to understand the mechanisms of weight

change.

Rationale: This experimental design mimics a potential clinical scenario where Drinabant
could be used as an adjunct therapy to mitigate the metabolic side effects of other

medications.

Experimental Workflow: A Representative Preclinical
Obesity Study
The following diagram illustrates a typical workflow for a preclinical study evaluating a potential

anti-obesity compound like Drinabant.
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A generalized workflow for a preclinical study on an anti-obesity compound.
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Conclusion
Preclinical studies on Drinabant (AVE1625) have demonstrated its potential as a weight-loss

agent through the selective antagonism of the CB1 receptor. The available data indicate that

Drinabant not only reduces food intake but also exerts primary effects on metabolism,

including increased lipolysis and energy expenditure. These findings highlight the multifaceted

role of the endocannabinoid system in energy balance. However, the development of

Drinabant for obesity was halted, reflecting the significant safety concerns, particularly

psychiatric side effects, associated with centrally-acting CB1 receptor antagonists. Future

research in this area may focus on peripherally restricted CB1 antagonists to retain the

metabolic benefits while minimizing central nervous system-mediated adverse events.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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